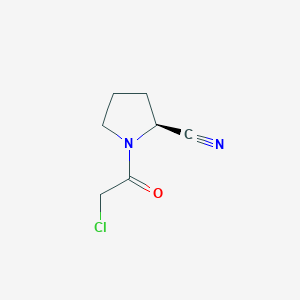

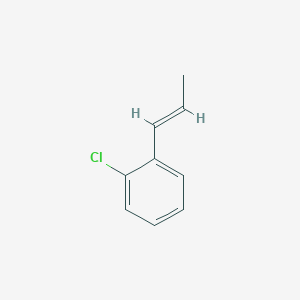

(S)-1-(2-Chloroacetyl)pyrrolidine-2-carbonitrile

Übersicht

Beschreibung

(S)-1-(2-Chloroacetyl)pyrrolidine-2-carbonitrile is a chemical compound synthesized from L-proline, which is a key intermediate for the production of dipeptidyl peptidase IV (DPP-IV) inhibitors. DPP-IV inhibitors, such as Vildagliptin, are a class of medications used to treat type 2 diabetes by increasing the levels of incretin hormones, which in turn increase insulin secretion and decrease glucagon production .

Synthesis Analysis

The synthesis of (S)-1-(2-Chloroacetyl)pyrrolidine-2-carbonitrile involves a multi-step process starting with L-proline. The first step is the reaction of L-proline with chloroacetyl chloride, which leads to the formation of an N-acylated product. This intermediate is then converted into the carbonitrile through the formation and subsequent dehydration of a carboxamide intermediate. The overall yield of the target compound was reported to be 42.3%, indicating a moderately efficient synthesis process. The synthesis route is noted for its lower cost, simplicity, and mild reaction conditions .

Molecular Structure Analysis

The molecular structure of (S)-1-(2-Chloroacetyl)pyrrolidine-2-carbonitrile and its intermediates were confirmed using proton nuclear magnetic resonance (^1H NMR) and mass spectrometry (MS). These analytical techniques are crucial for verifying the chemical structure and purity of the synthesized compounds. The stereochemistry of the compound is indicated by the "(S)" in its name, which refers to the specific spatial arrangement of atoms around the chiral center in the molecule .

Chemical Reactions Analysis

The synthesized (S)-1-(2-Chloroacetyl)pyrrolidine-2-carbonitrile is primarily used as an intermediate in the synthesis of DPP-IV inhibitors. The compound's reactivity, particularly the presence of the nitrile and chloroacetyl groups, allows it to undergo further chemical transformations necessary to produce the final therapeutic agents. The abstracts provided do not detail other chemical reactions that the compound may participate in, but its role in the synthesis of Vildagliptin is a significant application .

Physical and Chemical Properties Analysis

While the abstracts do not provide extensive details on the physical and chemical properties of (S)-1-(2-Chloroacetyl)pyrrolidine-2-carbonitrile, such properties are typically characterized by a compound's solubility, melting point, boiling point, and stability under various conditions. The optimization of the synthesis process, as mentioned in the second paper, suggests that the reaction conditions such as temperature, solvent, and reaction time were investigated to maximize yield and purity, which indirectly provides insight into the compound's chemical behavior .

Wissenschaftliche Forschungsanwendungen

Pyrrolidine in Drug Discovery

Pyrrolidine rings and their derivatives, such as "(S)-1-(2-Chloroacetyl)pyrrolidine-2-carbonitrile," are widely utilized in the development of compounds for treating human diseases. The saturated pyrrolidine scaffold is particularly valued for its ability to efficiently explore pharmacophore space due to sp³-hybridization, contribute to the stereochemistry of molecules, and increase three-dimensional coverage. This review highlights the bioactive molecules characterized by the pyrrolidine ring, discussing the influence of steric factors on biological activity and the structure-activity relationship (SAR) of studied compounds. The versatility of pyrrolidine in drug design is underscored by its significant role in synthesizing compounds with varied biological profiles, driven by different stereoisomers and spatial orientations of substituents (Li Petri et al., 2021).

Heterocyclic Synthesis

Enaminoketones and enaminonitriles, related to pyrrolidine derivatives, serve as versatile building blocks for synthesizing various heterocycles like pyridine, pyrimidine, and pyrrole derivatives. This versatility showcases the compound's utility in creating biologically active molecules and natural products. The enaminone functionality, with its unique nucleophilicity and electrophilicity, facilitates the construction of complex heterocyclic structures, which are pivotal in pharmaceutical development and have potential anticonvulsant properties (Negri, Kascheres, & Kascheres, 2004).

Biochar Production and Soil Amendment

While not directly related to "(S)-1-(2-Chloroacetyl)pyrrolidine-2-carbonitrile," the production of biochar involves pyrolysis in a low oxygen environment, a process that can potentially involve nitrogen-containing compounds like pyrrolidines. Biochar application to soils is considered for carbon sequestration and improving soil functions. This highlights the broader environmental applications of pyrolysis technologies, potentially relevant to the chemical pathways involving pyrrolidine derivatives (Verheijen, Jeffery, Velde, & Diafas, 2010).

Safety And Hazards

“(S)-1-(2-Chloroacetyl)pyrrolidine-2-carbonitrile” is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . It should be handled with care, using protective gloves, eye protection, and face protection . If swallowed or inhaled, medical advice should be sought .

Zukünftige Richtungen

“(S)-1-(2-Chloroacetyl)pyrrolidine-2-carbonitrile” is a key intermediate for the synthesis of DPP-IV inhibitors, which are used in the treatment of type-II diabetes . The development of more efficient and environmentally friendly synthesis methods for this compound could have significant implications for the production of these important drugs .

Eigenschaften

IUPAC Name |

(2S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9ClN2O/c8-4-7(11)10-3-1-2-6(10)5-9/h6H,1-4H2/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCWRPKBYQZOLCD-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)CCl)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](N(C1)C(=O)CCl)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00454201 | |

| Record name | (2S)-1-(Chloroacetyl)pyrrolidine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00454201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S)-1-(Chloroacetyl)-2-pyrrolidinecarbonitrile | |

CAS RN |

207557-35-5 | |

| Record name | (S)-1-(2-Chloroacetyl)pyrrolidine-2-carbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=207557-35-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2S)-1-(Chloroacetyl)pyrrolidine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00454201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.234.995 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-amino-N-[(4-chlorophenyl)methyl]-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B119915.png)

![2-(3-benzoylthioureido)-5,5-dimethyl-5,7-dihydro-4H-thieno[2,3-c]pyran-3-carboxylic acid](/img/structure/B119917.png)